molecular formula C17H18ClNO2S B5016443 N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide

N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide

Cat. No. B5016443
M. Wt: 335.8 g/mol
InChI Key: AXJQCNAVQZSMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide, also known as Clopidogrel, is a widely used antiplatelet drug. It is commonly prescribed to patients with a high risk of cardiovascular events, such as myocardial infarction and stroke. Clopidogrel works by inhibiting the activation of platelets, which are responsible for forming blood clots.

Mechanism of Action

N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide works by irreversibly binding to the P2Y12 receptor on platelets, which inhibits their activation and aggregation. This prevents the formation of blood clots, which can lead to cardiovascular events such as myocardial infarction and stroke.
Biochemical and Physiological Effects:
This compound has been shown to decrease platelet activation and aggregation, which leads to a decrease in the formation of blood clots. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its well-established mechanism of action and its ability to selectively inhibit platelet activation. However, it also has limitations, such as its potential for off-target effects and its irreversible binding to the P2Y12 receptor.

Future Directions

There are several future directions for research on N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide. One area of interest is the development of new antiplatelet drugs with improved efficacy and safety profiles. Another area of interest is the use of this compound in combination with other drugs for the prevention of cardiovascular events. Additionally, there is ongoing research on the potential use of this compound in other disease states, such as cancer and Alzheimer's disease.
In conclusion, this compound is a widely used antiplatelet drug that has been extensively studied in scientific research. Its mechanism of action involves irreversibly binding to the P2Y12 receptor on platelets, which inhibits their activation and aggregation. This compound has several advantages for lab experiments, but also has limitations. There are several future directions for research on this compound, including the development of new antiplatelet drugs and the potential use in other disease states.

Synthesis Methods

The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide involves several steps. The first step is the synthesis of 2-chloroacetamide, which is then reacted with 2-methylphenol to form 2-(2-methylphenoxy)acetamide. The second step involves the synthesis of 4-chlorobenzenethiol, which is then reacted with 2-(2-methylphenoxy)acetamide to form this compound, also known as this compound.

Scientific Research Applications

N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide has been extensively studied in scientific research for its antiplatelet activity. It is commonly used in clinical trials to evaluate its efficacy and safety in preventing cardiovascular events. This compound has also been studied for its potential use in other disease states, such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-13-4-2-3-5-16(13)21-12-17(20)19-10-11-22-15-8-6-14(18)7-9-15/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJQCNAVQZSMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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